molecular formula C21H16N2OS2 B6006702 (5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6006702
M. Wt: 376.5 g/mol
InChI Key: NUTPCRJEECRYLS-QGOAFFKASA-N
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Description

(5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, which is characterized by a thiazolidine ring fused with other functional groups. The presence of the pyrrole and thiazolidinone moieties in its structure makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-1,2-diphenyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with α-haloketones to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols replace the thioxo group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents due to its unique structural features.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s thiazolidinone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring may interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidine ring but differ in their substituents and overall structure.

    Pyrrole-based Compounds: Include various biologically active molecules with diverse pharmacological activities.

Uniqueness

(5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its combination of the pyrrole and thiazolidinone moieties, which confer unique chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for research and development in multiple scientific fields.

Properties

IUPAC Name

(5E)-5-[(5-methyl-1,2-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c1-14-12-16(13-18-20(24)22-21(25)26-18)19(15-8-4-2-5-9-15)23(14)17-10-6-3-7-11-17/h2-13H,1H3,(H,22,24,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTPCRJEECRYLS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C=C/4\C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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